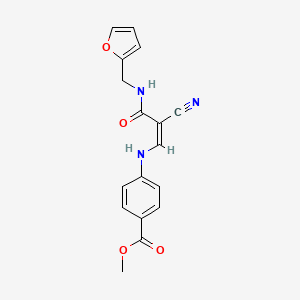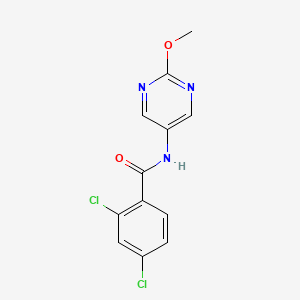
2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions and a methoxypyrimidinyl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-methoxypyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 2-methoxypyrimidine in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学研究应用
2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of herbicides and pesticides.
Biological Studies: It serves as a tool compound in biological studies to investigate its effects on various biological pathways.
Material Science: The compound can be used in the synthesis of materials with specific properties for industrial applications.
作用机制
The mechanism of action of 2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzamide: Similar structure but lacks the methoxypyrimidinyl group.
2,4-Dichloro-N-(pyrimidin-5-yl)benzamide: Similar structure but lacks the methoxy group on the pyrimidine ring.
2,4-Dichloro-N-(2-methylpyrimidin-5-yl)benzamide: Similar structure but has a methyl group instead of a methoxy group on the pyrimidine ring.
Uniqueness
2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide is unique due to the presence of both chlorine atoms on the benzene ring and the methoxypyrimidinyl group. This combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications.
属性
IUPAC Name |
2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-19-12-15-5-8(6-16-12)17-11(18)9-3-2-7(13)4-10(9)14/h2-6H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGKRIRZHOILEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
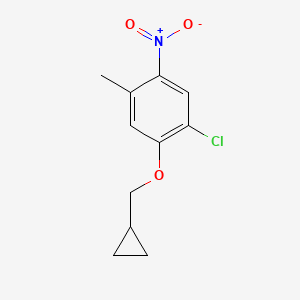
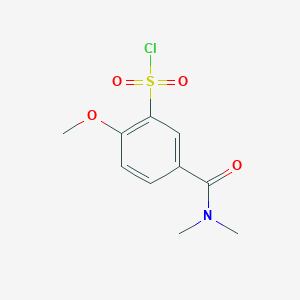
![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)

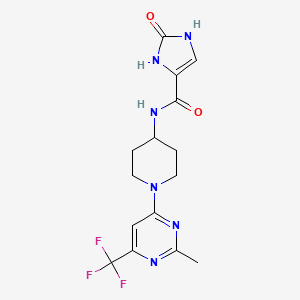
![2-(3,4-dimethylphenyl)-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]acetamide](/img/structure/B2389368.png)
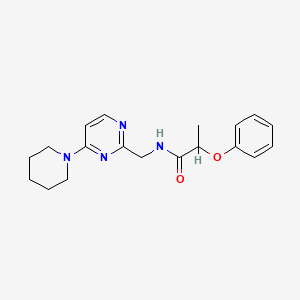
![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
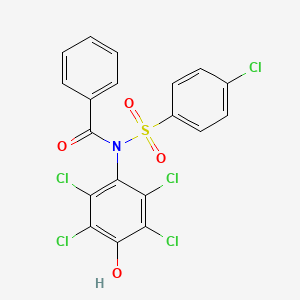

![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/new.no-structure.jpg)
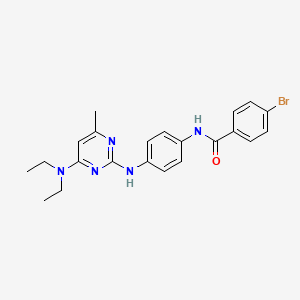
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)
